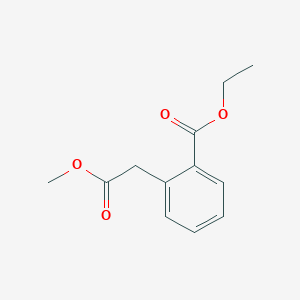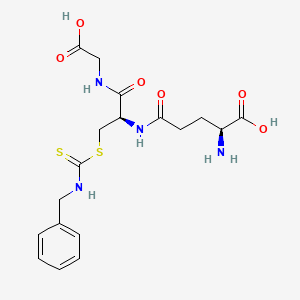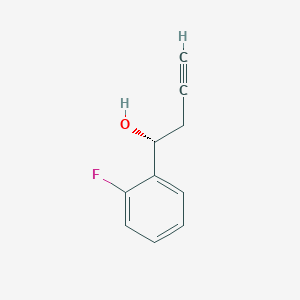
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol is an organic compound that features a fluorophenyl group attached to a butynol backbone. This compound is of interest due to its unique structural properties, which may lend it various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-fluorophenyl)but-3-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and propargyl alcohol.
Reaction Conditions: A common synthetic route involves the use of a Grignard reaction, where 2-fluorobenzaldehyde is reacted with a Grignard reagent derived from propargyl bromide.
Purification: The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorophenylbut-3-yn-1-one.
Reduction: Formation of 2-fluorophenylbut-3-en-1-ol or 2-fluorophenylbutane.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (1R)-1-(2-fluorophenyl)but-3-yn-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound may be used in studies to understand the interactions of fluorinated organic molecules with biological systems.
Medicine
Pharmaceutical Research:
Industry
Material Science: The compound may be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which (1R)-1-(2-fluorophenyl)but-3-yn-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can significantly influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-chlorophenyl)but-3-yn-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1R)-1-(2-bromophenyl)but-3-yn-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(2-fluorophenyl)but-3-yn-1-ol imparts unique electronic properties, making it distinct from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(1R)-1-(2-fluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7,10,12H,5H2/t10-/m1/s1 |
InChI Key |
ARYQDLHORJOYPG-SNVBAGLBSA-N |
Isomeric SMILES |
C#CC[C@H](C1=CC=CC=C1F)O |
Canonical SMILES |
C#CCC(C1=CC=CC=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


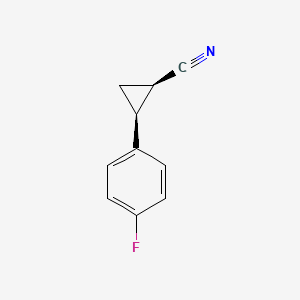
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
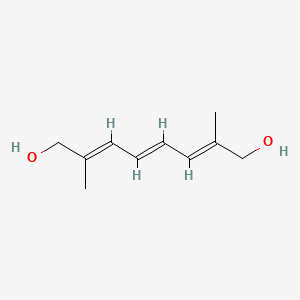
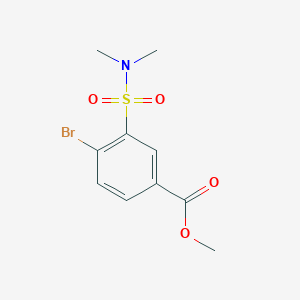
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
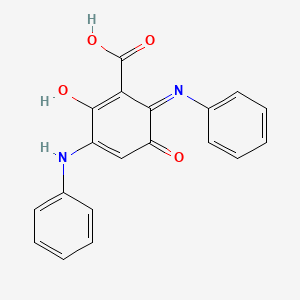

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)
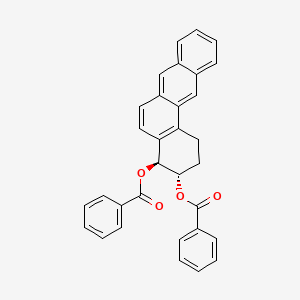
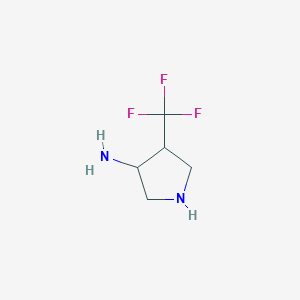
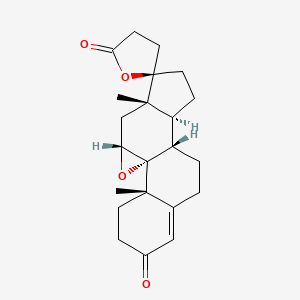
![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)
